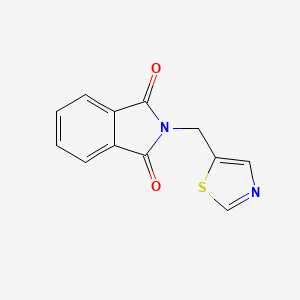

2-(Thiazol-5-ylmethyl)isoindoline-1,3-dione

Description

Contextualization of the Isoindoline-1,3-dione Scaffold in Synthetic Chemistry

The isoindoline-1,3-dione (phthalimide) scaffold is a bicyclic structure composed of a benzene (B151609) ring fused to an imide five-membered ring. researchgate.net It is recognized as a privileged scaffold in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity, making it a valuable framework in drug discovery. researchgate.net The synthetic accessibility and favorable physicochemical properties of phthalimide (B116566) derivatives have led to their extensive study. researchgate.netgsconlinepress.com

Historically, the most infamous derivative is thalidomide (B1683933), initially a sedative but later found to have immunomodulatory and anti-angiogenic properties, leading to its use in treating multiple myeloma. mdpi.com This has spurred the development of analogues like pomalidomide (B1683931) and lenalidomide (B1683929), which also feature the core isoindoline-1,3-dione structure. gsconlinepress.commdpi.com

Beyond cancer therapy, the phthalimide scaffold is a cornerstone for compounds with a wide spectrum of biological activities. gsconlinepress.commdpi.com Its derivatives have been investigated for their potential as anti-inflammatory, anticancer, analgesic, antimicrobial, anticonvulsant, and enzyme inhibitory agents. gsconlinepress.commdpi.comnih.govrasayanjournal.co.in The versatility of the phthalimide ring allows for diverse substitutions at the nitrogen atom, enabling chemists to modulate the molecule's properties and biological targets. mdpi.com This adaptability makes it a foundational component in the synthesis of new therapeutic candidates. researchgate.net

Table 1: Selected Biological Activities of Isoindoline-1,3-dione Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Used in drugs like thalidomide for multiple myeloma. | gsconlinepress.commdpi.comnih.gov |

| Anti-inflammatory | Derivatives show potential in reducing inflammation. | mdpi.comnih.gov |

| Antimicrobial | Active against various bacterial and fungal strains. | gsconlinepress.comrasayanjournal.co.in |

| Anticonvulsant | Investigated for activity against seizures. | gsconlinepress.commdpi.com |

| Enzyme Inhibition | Can inhibit enzymes like acetylcholinesterase. | nih.gov |

Significance of the Thiazole (B1198619) Moiety in Heterocyclic Systems

Thiazole is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. nih.govresearchgate.net This ring system is a key component in a multitude of natural and synthetic molecules with significant biological importance. nih.govresearchgate.netwjrr.org A prominent example is Vitamin B1 (thiamine), which contains a thiazole ring and is essential for metabolism. researchgate.netwjrr.org The thiazole nucleus is also a structural feature of penicillin antibiotics. researchgate.net

The aromatic nature of the thiazole ring allows it to undergo various chemical reactions, making it a versatile building block for synthetic chemists. nih.govnbinno.com The presence of both sulfur and nitrogen atoms imparts unique electronic properties and the ability to engage in various molecular interactions, which is crucial for its biological activity. nbinno.com

Thiazole derivatives have demonstrated a vast array of pharmacological properties. nih.gov They are integral to numerous clinically used drugs, including anticancer agents like dasatinib (B193332) and ixabepilone. nih.gov The scope of their biological activities is extensive, encompassing:

Anticancer: Found in several chemotherapeutic drugs. nih.gov

Antimicrobial: Shows activity against bacteria and fungi. researchgate.netnbinno.com

Anti-inflammatory: Used as a scaffold for designing anti-inflammatory agents. nih.govmdpi.com

Antiviral & Antiparasitic: Demonstrates potential against various viruses and parasites. researchgate.net

CNS Activity: Some analogues act as central nervous system (CNS) medications. mdpi.com

The adaptability of the thiazole ring for modification at various positions allows for the fine-tuning of its pharmacological profile, making it a continuous focus of research in medicinal chemistry. nih.govwjrr.org

Table 2: Examples of Thiazole-Containing Agents and Their Applications

| Agent | Class | Application | References |

|---|---|---|---|

| Thiamine | Vitamin | Essential for neurological function and metabolism. | researchgate.netmdpi.com |

| Dasatinib | Anticancer Drug | Used in cancer therapy. | nih.gov |

| Penicillin | Antibiotic | Contains a thiazolidine (B150603) ring, a saturated analog of thiazole. | researchgate.net |

| Ixabepilone | Anticancer Drug | Used in the treatment of certain cancers. | nih.gov |

| Sulfonamides | Antimicrobial | Some derivatives incorporating thiazole show antimicrobial effects. | nih.gov |

Overview of Bridged Phthalimide-Thiazole Constructs in Advanced Chemical Synthesis

The synthesis of hybrid molecules that covalently link the phthalimide scaffold to a thiazole ring, as seen in 2-(Thiazol-5-ylmethyl)isoindoline-1,3-dione, is a rational drug design strategy. This approach, often termed chemical hybridization, aims to combine the pharmacophoric features of both moieties to create new chemical entities with potentially enhanced or novel biological activities. researchgate.net

Research into these bridged constructs has explored their potential in various therapeutic areas, particularly oncology and inflammation. researchgate.netbohrium.comresearchgate.netnih.gov Synthetic strategies typically involve multi-step processes. A common route involves synthesizing an intermediate, such as 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, which is then reacted with thiourea (B124793) or a similar reagent to form the aminothiazole ring linked to the phthalimide structure. bohrium.comresearchgate.net

Studies have shown that these hybrid compounds can exhibit significant biological effects. For instance, certain thiazole-bearing phthalimide derivatives have been evaluated for their cytotoxicity against various cancer cell lines, including breast, colon, and liver cancer cells, with some compounds showing potent pro-apoptotic activity. bohrium.comresearchgate.netnih.gov The cytotoxic mechanism often appears to be linked to the induction of apoptosis through intrinsic pathways. nih.gov Molecular docking studies have also been employed to understand how these molecules interact with biological targets, such as enzymes like cyclooxygenase-2 (COX-2), which is relevant for anti-inflammatory activity. researchgate.net The findings suggest that both the phthalimide and thiazole moieties are important for the observed biological effects. nih.gov

The development of these constructs provides a platform for further chemical modifications to optimize their efficacy and selectivity, highlighting the importance of such bridged systems in the ongoing search for new therapeutic agents. bohrium.com

Table 3: Research Findings on Phthalimide-Thiazole Constructs

| Research Area | Key Findings | References |

|---|---|---|

| Anticancer Activity | Derivatives showed noteworthy efficacy against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. | bohrium.comresearchgate.netnih.gov |

| Mechanism of Action | Cytotoxicity appears related to the induction of apoptosis. | nih.gov |

| Anti-inflammatory Activity | Hybrid compounds designed as potential COX-2 inhibitors showed promising anti-inflammatory effects in preclinical models. | researchgate.net |

| Synthesis | Multi-step synthesis often involves creating a phthalimide intermediate followed by thiazole ring formation. | bohrium.comresearchgate.net |

| Structure-Activity Relationship | Both the phthalimide and thiazole groups are considered crucial for the compounds' biological activity. | nih.gov |

An in-depth analysis of the synthetic methodologies for producing this compound reveals a strategic combination of classical and modern organic chemistry techniques. The synthesis of this and related compounds hinges on the formation of a crucial carbon-nitrogen bond, linking the phthalimide and thiazole moieties. The following sections explore the retrosynthetic pathways, key starting materials, and various synthetic routes employed to construct this target molecule.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-5-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-11-9-3-1-2-4-10(9)12(16)14(11)6-8-5-13-7-17-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRRDJROPTWURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Thiazol 5 Ylmethyl Isoindoline 1,3 Dione

Transformations at the Isoindoline-1,3-dione Ring System

The isoindoline-1,3-dione moiety, also known as a phthalimide (B116566), offers several sites for chemical modification. These include the aromatic ring and the imide functionality.

Substitutions on the Aromatic Ring

The benzene (B151609) ring of the isoindoline-1,3-dione system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two adjacent carbonyl groups. However, under forcing conditions, electrophilic substitution can be achieved. The directing effect of the imide group favors substitution at the meta position relative to the points of fusion with the five-membered ring.

| Reaction Type | Reagents | Typical Products |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted isoindoline-1,3-dione derivatives |

| Halogenation | X₂/Lewis Acid | Halo-substituted isoindoline-1,3-dione derivatives |

| Sulfonation | Fuming H₂SO₄ | Sulfonated isoindoline-1,3-dione derivatives |

Reactions Involving the Imide Functionality

The imide group of the isoindoline-1,3-dione ring is a key site for various chemical transformations. The carbonyl groups exhibit nucleophilic character at the oxygen atoms. researchgate.net The nitrogen atom, while part of an imide, possesses a lone pair of electrons, but its reactivity is tempered by delocalization with the adjacent carbonyl groups.

One of the most significant reactions of the imide functionality is its cleavage. This can be achieved under various conditions to liberate the primary amine corresponding to the N-substituent, a reaction famously known as the Gabriel synthesis of primary amines.

| Reaction | Reagents | Product | Description |

| Hydrazinolysis | Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) | Phthalhydrazide and 5-(aminomethyl)thiazole | A common method for cleaving the phthalimide group to release the primary amine. |

| Acid Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) | Phthalic acid and 5-(aminomethyl)thiazole | Requires harsh conditions and may affect other functional groups. |

| Base Hydrolysis | Strong base (e.g., NaOH, KOH) | Phthalic acid salt and 5-(aminomethyl)thiazole | Also requires heating and can lead to side reactions. |

Modifications of the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle with distinct sites of reactivity. Its aromaticity is due to the delocalization of the lone pair of electrons from the sulfur atom. chemicalbook.com The electron density distribution in the ring makes certain positions more susceptible to either electrophilic or nucleophilic attack. chemicalbook.comwikipedia.org

Electrophilic Aromatic Substitutions

Calculations of pi-electron density indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. chemicalbook.comwikipedia.org When the C5 position is already substituted, as in the title compound, electrophilic attack is less favorable but may occur at other positions if strongly activating groups are present. pharmaguideline.com

| Reaction Type | Reagents | Typical Position of Substitution |

| Bromination | Br₂ | C5 (if unsubstituted) |

| Nitration | HNO₃/H₂SO₄ | C5 (if unsubstituted) |

| Sulfonation | H₂SO₄ | C5 (if unsubstituted) |

Nucleophilic Additions

The C2 position of the thiazole ring is electron-deficient and is the preferred site for nucleophilic attack. chemicalbook.compharmaguideline.com This reactivity can be enhanced by quaternization of the ring nitrogen. pharmaguideline.com Deprotonation at the C2 position using strong bases like organolithium reagents can generate a nucleophilic carbon, which can then react with various electrophiles. pharmaguideline.com

| Reaction | Reagents | Intermediate/Product |

| Deprotonation at C2 | Organolithium reagents (e.g., n-BuLi) | 2-Lithiated thiazole |

| Reaction with Electrophiles | Aldehydes, ketones, alkyl halides | 2-Substituted thiazole derivatives |

Derivatization at Peripheral Positions

Further derivatization can be achieved at the substituent attached to the thiazole ring. For instance, the methylene (B1212753) bridge connecting the thiazole and isoindoline-1,3-dione moieties could potentially undergo reactions, although this is less common compared to reactions on the aromatic rings themselves. Alkylation of the thiazole nitrogen leads to the formation of thiazolium cations. pharmaguideline.com

Reactivity of the Methylene Bridge

The methylene bridge (-CH₂-) in 2-(Thiazol-5-ylmethyl)isoindoline-1,3-dione is situated between two electron-withdrawing systems: the thiazole ring and the phthalimide group. This positioning influences its reactivity, making it susceptible to reactions characteristic of benzylic-like positions. However, specific studies detailing the reactivity of this particular methylene bridge are not extensively documented in publicly available literature. The following sections, therefore, discuss the potential reactivity based on established principles of organic chemistry.

The methylene group, being adjacent to the thiazole ring, is analogous to a benzylic position and is thus expected to be susceptible to oxidation. libretexts.org The oxidation of such activated C-H bonds is a fundamental transformation in organic synthesis. nih.gov Various oxidizing agents could potentially convert the methylene bridge into a carbonyl group, yielding 2-(thiazol-5-ylcarbonyl)isoindoline-1,3-dione.

Common reagents for benzylic oxidation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. libretexts.org More modern and selective methods might employ catalysts such as N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst and molecular oxygen. rsc.orgnih.gov The application of such methods would provide access to a ketone derivative, which could serve as a key intermediate for further functionalization.

Table 1: Potential Oxidation Reactions of the Methylene Bridge

| Starting Material | Reagents and Conditions | Potential Product |

|---|---|---|

| This compound | 1. KMnO₄, H₂O, heat2. H₃O⁺ | 2-(Thiazol-5-ylcarbonyl)isoindoline-1,3-dione |

| This compound | CrO₃, H₂SO₄, acetone (B3395972) (Jones oxidation) | 2-(Thiazol-5-ylcarbonyl)isoindoline-1,3-dione |

This table represents hypothetical reactions based on the expected reactivity of benzylic-like methylene groups.

Beyond oxidation, the methylene bridge could potentially undergo other functional group interconversions. For instance, radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, could introduce a halogen atom at the methylene position. This would result in the formation of 2-((bromo)(thiazol-5-yl)methyl)isoindoline-1,3-dione. This halogenated intermediate would be a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including hydroxyl, alkoxy, and amino moieties.

Another possibility involves deprotonation of the methylene bridge, although this would require a strong base due to the moderate acidity of the C-H bonds. If successful, the resulting carbanion could be trapped with various electrophiles, enabling C-C bond formation and the introduction of diverse substituents.

Development of Libraries of Structural Analogues

The generation of chemical libraries containing structural analogues of a lead compound is a cornerstone of modern drug discovery. For this compound, both parallel synthesis and combinatorial chemistry methodologies could be employed to create a diverse collection of related molecules for biological screening.

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. This approach could be readily applied to generate a library of analogues of this compound. One strategy would involve the reaction of a variety of substituted phthalic anhydrides with 5-(aminomethyl)thiazole. acs.org This would create diversity in the isoindoline-1,3-dione portion of the molecule.

Conversely, a library could be generated by reacting phthalimide with a collection of different 5-(halomethyl)thiazoles, where the thiazole ring bears various substituents at the 2- and 4-positions. This would allow for systematic exploration of the structure-activity relationships related to the thiazole moiety. These solution-phase syntheses are generally robust and can be adapted for high-throughput production. acs.org

Combinatorial chemistry allows for the rapid synthesis of large, indexed libraries of compounds. Solid-phase organic synthesis is a powerful tool in this regard. nih.gov For the synthesis of a library based on the this compound scaffold, a solid-phase approach could be envisioned.

One possible route would involve immobilizing a substituted phthalic anhydride (B1165640) on a solid support. This resin-bound anhydride could then be treated with a diverse set of 5-(aminomethyl)thiazole building blocks. Alternatively, a thiazole derivative could be attached to the solid support, followed by reaction with various phthalic anhydrides. The final products would then be cleaved from the resin. This methodology allows for the use of excess reagents to drive reactions to completion and simplifies purification, as unreacted reagents and byproducts can be washed away. nih.gov

Table 2: Potential Diversity in a Library of Structural Analogues

| Scaffold | Point of Diversity 1 (R¹) | Point of Diversity 2 (R²) | Point of Diversity 3 (R³) |

|---|---|---|---|

| H, Cl, NO₂, OCH₃ | H, CH₃, Phenyl, Br | H, F, Cl, CH₃ |

This interactive table illustrates the potential for generating a diverse library of analogues by varying substituents on both the isoindoline-1,3-dione and thiazole rings.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-(Thiazol-5-ylmethyl)isoindoline-1,3-dione, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The protons on the phthalimide (B116566) ring typically appear as a complex multiplet system in the downfield aromatic region, often around 7.8-8.0 ppm, due to the deshielding effect of the adjacent carbonyl groups. rasayanjournal.co.inmdpi.com The methylene (B1212753) bridge protons (-CH₂-) connecting the thiazole (B1198619) and isoindoline (B1297411) rings are anticipated to produce a singlet, with a chemical shift influenced by both heterocyclic systems. The thiazole ring itself presents two protons, H-2 and H-4, which would appear as distinct singlets or doublets in the heteroaromatic region.

The ¹³C NMR spectrum provides complementary information. The two carbonyl carbons of the imide functional group are characteristically found far downfield, typically in the range of 165-170 ppm. rasayanjournal.co.in The aromatic carbons of the phthalimide ring and the carbons of the thiazole ring resonate in the 110-150 ppm region. The methylene linker carbon provides a key signal in the aliphatic region, confirming the connection between the two main structural moieties.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Isoindoline H (4H) | ~7.95 - 7.80 | Multiplet (m) | 4H |

| Thiazole H-2 | ~9.00 | Singlet (s) | 1H |

| Thiazole H-4 | ~7.80 | Singlet (s) | 1H |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imide Carbonyls (C=O) | ~167.5 |

| Thiazole C-2 | ~153.0 |

| Thiazole C-5 | ~142.0 |

| Isoindoline C (quaternary) | ~134.8 |

| Isoindoline C-H | ~131.5 |

| Isoindoline C-H | ~123.6 |

| Thiazole C-4 | ~120.0 |

To unambiguously assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the isoindoline-1,3-dione moiety, COSY would show correlations between the adjacent aromatic protons, helping to delineate the spin system on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the methylene group and each protonated carbon of the thiazole and phthalimide rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across multiple bonds. Key expected correlations would include the methylene protons showing a correlation to the imide carbonyl carbons and to carbons C-4 and C-5 of the thiazole ring. Furthermore, the thiazole H-4 proton would show correlations to C-5 and C-2, confirming the ring structure.

Mass Spectrometry (MS) in Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass. For this compound (molecular formula: C₁₂H₈N₂O₂S), HRMS would be used to confirm its elemental composition. The calculated exact mass can be compared to the experimentally measured mass, with a deviation of less than 5 ppm providing strong evidence for the proposed formula.

Predicted HRMS Data

| Formula | Ion Type | Calculated Exact Mass | Expected Observed Mass |

|---|---|---|---|

| C₁₂H₈N₂O₂S | [M+H]⁺ | 245.0385 | ~245.0380 |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern offers significant insight into the compound's structure. nih.gov For this compound, the most probable fragmentation pathways would involve the cleavage of the bonds linking the heterocyclic systems.

A primary fragmentation would be the cleavage of the N-CH₂ bond, leading to the formation of a stable thiazol-5-ylmethyl cation or a phthalimide fragment. Another expected fragmentation pathway is the characteristic breakdown of the phthalimide ring, which can involve the loss of carbon monoxide (CO) or carbon dioxide (CO₂).

Plausible Fragmentation Pathways in MS/MS

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 245.04 | 148.02 | Phthalimide | C₄H₄NS |

| 245.04 | 98.01 | Thiazol-5-ylmethyl cation | C₈H₄NO₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the imide group. Two distinct carbonyl (C=O) stretching bands are expected: an asymmetric stretch at a higher wavenumber (around 1770 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1710 cm⁻¹). mdpi.com The presence of these two sharp, strong bands is a hallmark of the cyclic imide structure. acgpubs.org

Other significant absorptions would include C-H stretching from the aromatic and methylene groups, and C=C and C=N stretching vibrations from the aromatic and heteroaromatic rings in the 1600-1450 cm⁻¹ region. nih.gov Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-S bond of the thiazole.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Thiazole, Benzene) |

| ~2980-2900 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1770 | C=O Asymmetric Stretch | Imide |

| ~1710 | C=O Symmetric Stretch | Imide |

| ~1610 | C=C Stretch | Aromatic |

| ~1540 | C=N Stretch | Thiazole |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and torsional angles, offering insights into the conformation and packing of molecules within the crystal lattice.

For a molecule like this compound, single-crystal X-ray diffraction would be employed. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

The data obtained from such an analysis would confirm the connectivity of the thiazole and isoindoline-1,3-dione rings through the methylene bridge. It would also reveal the planarity of the phthalimide group and the thiazole ring, as well as the dihedral angle between these two ring systems. nih.gov This information is invaluable for understanding intermolecular interactions, such as pi-stacking or hydrogen bonding, that govern the solid-state properties of the material. A thorough search of crystallographic databases indicates that the specific crystal structure for this compound has not been publicly reported. However, analysis of closely related structures, such as other N-substituted phthalimides, confirms the general planarity of the phthalimide unit. researchgate.netresearchgate.net

Chromatographic and Purity Assessment Techniques

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring the purity of the final compound and monitoring the efficiency of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds like this compound. tcichemicals.com A reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase.

The compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. researchgate.net Separation is achieved based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The phthalimide and thiazole moieties act as chromophores, allowing for sensitive detection using an ultraviolet (UV) detector set at a wavelength of maximum absorbance. researchgate.net

The output, a chromatogram, displays peaks corresponding to the target compound and any impurities. The area of the main peak relative to the total area of all peaks is used to calculate the purity of the sample. A typical HPLC method for this compound would be validated for parameters such as linearity, accuracy, precision, and robustness to ensure reliable results. nih.gov

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Run Time | 15 min |

Table 2: Representative Purity Profile Data from HPLC Analysis

| Peak | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.85 | 0.25 | Impurity A |

| 2 | 4.50 | 99.55 | This compound |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to identify and quantify volatile or semi-volatile compounds. In the context of this compound synthesis, GC-MS is primarily used to analyze the reaction mixture for volatile starting materials, residual solvents, or volatile by-products.

A sample is injected into the GC, where it is vaporized. The volatile components are separated as they travel through a capillary column, based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

Potential volatile impurities could include solvents used during synthesis or workup (e.g., acetone (B3395972), toluene, or dimethylformamide) or unreacted volatile precursors. It is important to note that phthalimide-containing compounds can sometimes undergo thermal degradation in the hot GC injector, which could potentially lead to analytical artifacts. nih.govnih.gov Therefore, method development must be performed carefully to ensure the thermal stability of the analyte under the chosen conditions.

Table 3: Potential Volatile By-Products in Synthesis

| Compound | Potential Source | Detection Method |

|---|---|---|

| Toluene | Reaction Solvent | GC-MS |

| Acetone | Work-up/Washing Solvent | GC-MS |

| 5-(Chloromethyl)thiazole | Unreacted Starting Material | GC-MS |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of a chemical reaction. jetir.orgeijppr.com For the synthesis of this compound, TLC on silica (B1680970) gel plates is the standard method to qualitatively track the conversion of starting materials to the desired product. researchgate.net

Small aliquots of the reaction mixture are spotted onto a silica gel plate alongside the starting materials (e.g., potassium phthalimide and 5-(chloromethyl)thiazole). The plate is then placed in a chamber containing a suitable solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate. The solvent moves up the plate by capillary action, and the compounds separate based on their polarity.

The position of each compound is quantified by its retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.orgkhanacademy.org The product, this compound, is expected to have an Rƒ value intermediate between the more polar potassium phthalimide (which remains at the baseline) and the potentially less polar 5-(chloromethyl)thiazole. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progress. umich.edu

Table 4: Hypothetical TLC Data for Reaction Monitoring

| Compound | Rƒ Value (3:1 Hexane:Ethyl Acetate) |

|---|---|

| Potassium Phthalimide | 0.00 |

| 5-(Chloromethyl)thiazole | 0.65 |

Computational Chemistry and Theoretical Investigations of 2 Thiazol 5 Ylmethyl Isoindoline 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. nih.govresearchgate.net It offers a balance of accuracy and computational efficiency, making it suitable for studying complex heterocyclic systems. espublisher.com For isoindoline-1,3-dione derivatives, DFT studies are employed to investigate molecular and electronic properties, reactivity, and the nature of chemical bonds. semanticscholar.orgnih.gov

DFT calculations can optimize the molecule's geometry to find its most stable three-dimensional structure, providing data on bond lengths, bond angles, and dihedral angles. semanticscholar.org The electronic properties derived from these calculations, such as the distribution of charges and the electrostatic potential, are crucial for understanding how the molecule interacts with its environment. For instance, mapping the molecular electrostatic potential surface can reveal regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating likely sites for intermolecular interactions. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Heterocyclic Systems

| Parameter | Description | Typical Application |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Comparing the stability of different isomers or conformers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Predicting solubility and intermolecular forces. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Identifying reactive sites for nucleophilic or electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visualizing regions for hydrogen bonding and other non-covalent interactions. |

Molecular orbital (MO) analysis, particularly the study of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and electronic transitions. espublisher.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. espublisher.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. espublisher.com Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net This energy gap is also related to the electronic absorption spectrum of the molecule; a smaller gap generally corresponds to absorption at a longer wavelength. espublisher.commdpi.com For 2-(Thiazol-5-ylmethyl)isoindoline-1,3-dione, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the thiazole (B1198619) ring, while the LUMO may be distributed across the electron-withdrawing isoindoline-1,3-dione moiety.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bond is the C-C bond of the methylene (B1212753) bridge connecting the thiazole and isoindoline (B1297411) rings.

Computational methods can be used to perform a relaxed potential energy surface scan, where the dihedral angle of this bond is systematically varied and the energy of the molecule is calculated at each step. This process generates an energy landscape, a plot of potential energy versus the dihedral angle, which reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them. researchgate.net Quantum chemical calculations can determine the relative stability of different conformers, identifying the global minimum energy structure that the molecule is most likely to adopt. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, often in a simulated biological environment (e.g., in water or complexed with a protein). semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. nih.govbohrium.com

For this compound, an MD simulation could be used to study the stability of its interaction with a target protein identified through molecular docking. nih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's or protein's backbone atoms over time from a reference structure, indicating the stability of the system. bohrium.comnih.gov

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule or protein. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the molecule and its target over the course of the simulation, indicating the persistence of key interactions. nih.gov

These simulations provide a more realistic view of the molecular interactions and can confirm the stability of a binding pose predicted by docking. bohrium.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. The synthesis of this compound and related structures often involves multi-step reactions, such as the condensation of phthalic anhydride (B1165640) with an appropriate amine. semanticscholar.orgnih.gov

In Silico Prediction of Molecular Interactions

In silico methods are used to predict how a molecule like this compound might interact with a biological target, typically a protein or enzyme.

Molecular Docking: This is the most common method, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. bohrium.comresearchgate.net The process involves placing the ligand in various positions and conformations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding affinity. researchgate.net For isoindoline-1,3-dione and thiazole derivatives, docking studies have been used to predict interactions with targets like the enoyl-acyl carrier protein reductase (InhA) in mycobacteria, cyclooxygenase-2 (COX-2), and various protein kinases. semanticscholar.orgbohrium.comresearchgate.net These studies identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. bohrium.com

In Silico ADME Prediction: Beyond binding, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. researchgate.netnih.gov These predictions assess the "drug-likeness" of a compound by evaluating parameters like gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.net This early-stage computational screening helps to identify candidates with favorable pharmacokinetic profiles. bohrium.comnih.gov

Applications of 2 Thiazol 5 Ylmethyl Isoindoline 1,3 Dione As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Heterocyclic Systems

2-(Thiazol-5-ylmethyl)isoindoline-1,3-dione is a valuable precursor for the synthesis of more elaborate heterocyclic systems that incorporate a thiazole (B1198619) nucleus. The isoindoline-1,3-dione (phthalimide) group primarily functions as a protecting group for the primary amine, 5-(aminomethyl)thiazole. This protection strategy is crucial as it allows for selective reactions on other parts of the molecule without interference from the highly reactive amino group.

The Gabriel synthesis, a well-established method for converting primary alkyl halides to primary amines, utilizes potassium phthalimide (B116566). organic-chemistry.org In a similar vein, the phthalimide group in this compound can be removed under various conditions, most commonly by hydrazinolysis (the Ing-Manske procedure), to liberate the primary amine. This deprotected aminomethylthiazole can then undergo a variety of subsequent reactions to form more complex heterocyclic structures.

For instance, the liberated amine can be acylated and then cyclized to form fused thiazole systems, such as thiazolo[5,4-d]pyrimidines. It can also be used in condensation reactions with dicarbonyl compounds to yield substituted pyrroles or reacted with other bifunctional reagents to construct larger heterocyclic rings. The thiazole ring itself can also be a site for further functionalization, such as electrophilic substitution at the C2 position, depending on the reaction conditions and the directing effects of the substituents.

Research has demonstrated the synthesis of various complex molecules incorporating both thiazole and phthalimide moieties, highlighting the utility of this structural combination. nih.govnih.gov For example, novel thiazole-integrated isoindoline-1,3-dione analogues have been synthesized and investigated for their biological activities. nih.govmdpi.com While these studies may focus on the synthesis of such compounds, they inherently demonstrate the chemical compatibility and potential of this scaffold as an intermediate for further elaboration. The synthesis of conjugates containing pyrazole, thiazole, and isoindoline-1,3-dione motifs further underscores the role of such compounds as building blocks for intricate molecular designs. researchgate.net

Utilization in Multi-Component Reactions (MCRs)

Conceptually, the deprotected form of the molecule, 5-(aminomethyl)thiazole, could serve as the amine component in various well-known MCRs. For example:

Ugi Reaction: The primary amine derived from this compound could participate in a four-component Ugi reaction with a ketone or aldehyde, a carboxylic acid, and an isocyanide. This would lead to the rapid assembly of a complex α-acylamino amide derivative bearing a thiazole side chain.

Asinger and Hantzsch Reactions: The thiazole moiety itself is often synthesized via MCRs like the Hantzsch thiazole synthesis. nih.gov Furthermore, the amine functionality of the deprotected intermediate could be utilized in reactions like the Asinger four-component reaction to generate other heterocyclic structures, such as 3-thiazolines. colab.ws

The phthalimide-protected form could also potentially be used directly in certain MCRs if the reaction conditions are compatible. The development of novel MCRs involving this building block remains an area ripe for exploration, offering a streamlined pathway to diverse and complex thiazole-containing compounds. The general utility of MCRs in synthesizing thiazole derivatives is well-documented, supporting the potential of this specific compound in such reactions. nih.gov

Contribution to Macrocyclic and Supramolecular Architectures

Macrocyclic compounds, particularly peptides, containing a thiazole or thiazoline (B8809763) ring are of significant interest in drug discovery due to their conformational rigidity, enhanced stability, and improved permeability. nih.govresearchgate.netresearchgate.net this compound can serve as a key building block in the synthesis of such macrocycles.

Synthesis of the Building Block: Preparation of the phthalimide-protected thiazole derivative.

Peptide Synthesis: Incorporation of this building block into a linear peptide chain using standard solid-phase or solution-phase peptide synthesis techniques.

Deprotection: Removal of the phthalimide group to reveal the primary amine.

Macrocyclization: Cyclization of the linear peptide precursor to form the final macrocyclic product. This is often achieved by forming an amide bond between the newly deprotected amine and a C-terminal carboxylic acid.

Recent advancements have focused on biocompatible methods for synthesizing thiazoline and thiazole-containing macrocyclic peptides, often starting from N-terminal cysteine residues and C-terminal nitriles. nih.govresearchgate.net While this represents an alternative pathway, the use of pre-formed thiazole amino acid analogues protected by groups like phthalimide remains a valid and important strategy. The stability of thiazole-containing macrocycles is notably higher compared to their oxazole (B20620) counterparts, which are prone to degradation. nih.gov This enhanced stability makes the incorporation of thiazoles into macrocyclic drugs a desirable feature.

The phthalimide and thiazole moieties can also contribute to the formation of non-covalent supramolecular assemblies through π-π stacking and hydrogen bonding interactions, although this application is less explored.

Precursor for Advanced Materials (Conceptual)

The unique combination of the thermally stable phthalimide unit and the electronically active thiazole ring makes this compound a conceptually interesting precursor for advanced materials. While concrete examples starting from this specific molecule are not yet prevalent in the literature, its potential can be inferred from the properties of its constituent parts.

Organic Semiconductors: Thiazole-containing compounds have been investigated for their applications in organic electronics, such as solar cells, due to the electron-rich nature of the thiazole ring which can facilitate charge transport. nih.gov By incorporating this moiety into larger conjugated systems, it is conceivable to develop novel organic semiconductors. The phthalimide group could be used to tune solubility and processing characteristics or be removed to allow for further polymerization or functionalization.

Fluorescent Materials: Many heterocyclic compounds, including thiazole derivatives, exhibit fluorescence. nih.gov By modifying the structure of this compound, for example, by extending the conjugation or attaching other chromophores, it could be possible to design novel fluorescent probes or components for organic light-emitting diodes (OLEDs).

Heat-Resistant Polymers: The phthalimide structure is a key component of polyimides, a class of high-performance polymers known for their exceptional thermal stability. This suggests that polymers derived from or containing the this compound unit could exhibit enhanced thermal properties.

Integration into Polymeric Structures (Conceptual)

Building on the concept of its use in advanced materials, this compound is a promising candidate for integration into polymeric structures. The most direct conceptual application lies in the synthesis of novel polyimides.

Polyimides are typically synthesized via a two-step polycondensation reaction between a dianhydride and a diamine. A diamine derivative of the title compound, created by linking two units together, could be used as a monomer in such a polymerization. A more straightforward approach would be to first synthesize a diamine containing a thiazole ring, such as N,N'-Bis-[4-(2-amino-thiazol-4-yl)-phenyl] isophthalamide, and then react it with a dianhydride. ijettjournal.org

The resulting thiazole-containing polyimides would be expected to possess a unique combination of properties:

High Thermal Stability: A characteristic feature of the polyimide backbone.

Good Mechanical Properties: Also inherent to polyimides.

Modified Solubility and Processability: The introduction of the thiazole moiety and the flexible methylene (B1212753) linker could disrupt chain packing, potentially improving the solubility of the resulting polymer in organic solvents compared to more rigid polyimides.

Novel Optical and Electronic Properties: The thiazole units integrated into the polymer backbone could impart specific electronic or optical characteristics, as discussed in the previous section.

The synthesis of fused conjugated polymers containing imidazo[2,1-b]thiazole (B1210989) units via multicomponent polymerization further highlights the utility of thiazole derivatives in creating complex and functional polymeric materials. rsc.org These conceptual applications demonstrate the potential of this compound as a versatile building block, not only for discrete molecules but also for advanced macromolecular and materials chemistry.

Future Perspectives and Emerging Research Directions

Innovative Synthetic Methodologies for Analog Generation

The generation of a diverse library of analogs based on the 2-(Thiazol-5-ylmethyl)isoindoline-1,3-dione scaffold is crucial for exploring structure-activity relationships (SAR). Future synthetic efforts are expected to move beyond traditional multi-step processes towards more efficient and sustainable methodologies.

Multi-Component Reactions (MCRs): One-pot, multi-component reactions represent a highly efficient strategy for building molecular complexity from simple starting materials in a single step. The development of novel MCRs could streamline the synthesis of diverse derivatives, where variations can be introduced at multiple points of the molecular scaffold. Methods like the three-component synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions offer a precedent for such eco-friendly and efficient approaches. nih.gov

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov Applying microwave irradiation to key synthetic steps, such as the formation of the thiazole (B1198619) ring or the condensation with the isoindoline-1,3-dione precursor, could accelerate the generation of an analog library.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based protocols for the synthesis of this compound and its derivatives would enable rapid and automated production, facilitating high-throughput screening efforts.

Catalyst Innovation: The exploration of novel catalysts, including economical and environmentally benign options like ammonium (B1175870) persulfate, could lead to higher yields and milder reaction conditions for cyclocondensation and other key transformations. nih.gov

Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the structural and physicochemical properties of this compound and its future analogs is fundamental. While standard techniques like NMR and mass spectrometry are essential, emerging research will leverage more advanced analytical methods for deeper characterization. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques such as Quadrupole Time-of-Flight (Q-TOF) LC/MS will be indispensable for the unambiguous confirmation of elemental composition and for identifying and characterizing metabolites and degradation products in biological systems. acgpubs.org

Two-Dimensional (2D) NMR Spectroscopy: Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be critical for the complete and unambiguous assignment of proton and carbon signals, especially for more complex analogs where simple 1D spectra may be insufficient for definitive structure elucidation. nih.gov

Single-Crystal X-ray Crystallography: Obtaining single crystals of the parent compound and its key derivatives is a high-priority goal. X-ray analysis provides unequivocal proof of structure and reveals the precise three-dimensional arrangement of atoms, bond angles, and intermolecular interactions in the solid state. nih.gov This information is invaluable for validating computational models and understanding molecular recognition at biological targets.

Deeper Computational Insights into Molecular Behavior

In silico methods are becoming increasingly integral to modern chemical research, offering predictive power that can guide and rationalize experimental work. digitellinc.com For this compound, computational studies can provide profound insights into its electronic structure, conformational flexibility, and potential interactions with biological macromolecules.

Density Functional Theory (DFT) Calculations: DFT methods can be used to optimize the molecular geometry and calculate key electronic properties. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their distribution can predict regions of reactivity and provide insights into the molecule's electronic behavior. nih.govnih.gov

Molecular Docking Simulations: Docking studies are essential for predicting the binding mode and affinity of the compound and its analogs against specific biological targets, such as protein kinases or enzymes. ijirt.orgbohrium.com These simulations can identify key interactions like hydrogen bonds and π–π stacking, helping to explain observed biological activity and guiding the design of more potent derivatives. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations can model the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov This can reveal important information about the stability of binding interactions, the role of solvent molecules, and conformational changes that may occur upon binding.

ADME-Toxicity Prediction: In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) are crucial for early-stage evaluation of the "drug-likeness" of new chemical entities. bohrium.comdoaj.org Applying these models can help prioritize which analogs to synthesize and test, saving time and resources.

Exploration of Novel Chemical Reactivity Pathways

The inherent reactivity of the thiazole and isoindoline-1,3-dione moieties offers fertile ground for exploring novel chemical transformations to create unique molecular architectures.

Functionalization of the Thiazole Ring: The thiazole ring is amenable to further chemical modification. Future research could explore electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce new substituents at available positions on the ring, thereby probing new regions of chemical space.

Derivatization via the Isoindoline-1,3-dione Moiety: The phthalimide (B116566) group is a well-known precursor in Gabriel synthesis. This reactivity can be exploited to link the core scaffold to a wide variety of chemical entities, including amino acids, peptides, or other pharmacophores, through the N-imide position. nih.govnih.gov

Click Chemistry: The introduction of an azide (B81097) or alkyne handle onto the scaffold would enable its conjugation to other molecules using highly efficient and specific "click" reactions, providing a powerful tool for creating complex bioconjugates or materials.

Design Principles for Next-Generation Chemical Entities

Building on the foundational structure of this compound, future research will focus on rational design principles to develop next-generation compounds with enhanced properties.

Scaffold Hopping and Isosteric Replacement: Future designs may involve replacing the isoindoline-1,3-dione or thiazole rings with other heterocyclic systems (isosteres) to modulate physicochemical properties like solubility and metabolic stability while retaining key binding interactions.

Structure-Based Drug Design (SBDD): As structural data for biological targets become available, SBDD will be a powerful tool. Using computational docking and the 3D structure of a target protein, new analogs can be designed to achieve optimal fit and interaction within the binding site, leading to improved potency and selectivity. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.